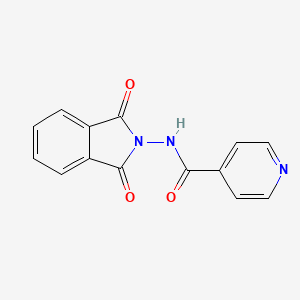

N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)isonicotinamide

Vue d'ensemble

Description

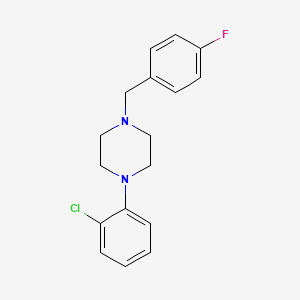

N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)isonicotinamide, also known as Compound A, is a small molecule that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a potent and selective inhibitor of the transcription factor nuclear factor-kappaB (NF-κB), which is a key regulator of inflammation and immune response.

Applications De Recherche Scientifique

Genotoxicity Assessment in Sickle Cell Disease Treatment

Compounds including (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl) derivates were evaluated for their in vivo genotoxicity as potential treatments for sickle cell disease (SCD). These compounds demonstrated non-genotoxicity in vivo, positioning them as safer alternatives to hydroxyurea for treating SCD symptoms (dos Santos et al., 2011).

Mutagenicity Study in Sickle Cell Anemia

A series of phthalimide derivatives, including (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl) compounds, were tested for mutagenicity to identify non-genotoxic drug candidates for sickle cell anemia treatment. The study concluded a structure-activity relationship that could decrease mutagenicity in these compounds (dos Santos et al., 2010).

Antitumor Properties in Leukemia

The compound 2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethyltriphenylphosphonium bromide demonstrated significant antitumor activity in P-388 lymphocytic leukemia, leading to the synthesis of related phosphonium salts. These compounds indicated the importance of the triarylphosphonium halide moiety for substantial antileukemic activity (Dubois, Lin, & Beisler, 1978).

Inhibitors in Herbicide Development

Novel N-(benzothiazol-5-yl)-isoindoline-1,3-diones were synthesized and identified as potent protoporphyrinogen oxidase (PPO) inhibitors, which are key in herbicide development. Some compounds showed higher PPO inhibition than the control, indicating potential for weed control in agriculture (Jiang et al., 2011).

Electrochemical Hybridization Sensor

Poly(thiophen-3-yl-acetic acid 1,3-dioxo-1,3-dihydro-isoindol-2-yl ester) was used in an electrochemical hybridization sensor, demonstrating sensitivity and specificity for biological recognition and DNA hybridization. This highlights its application in biosensing technologies (Cha et al., 2003).

Anticonvulsant and Neurotoxicity Evaluation

Bromophthalimidobutyryl amide derivatives, including 4-(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-butyryl compounds, were synthesized and evaluated for anticonvulsant activity and neurotoxicity. Select compounds showed promising results in anticonvulsant screening and less neurotoxicity, indicating potential for epilepsy treatment (Khan et al., 2009).

Propriétés

IUPAC Name |

N-(1,3-dioxoisoindol-2-yl)pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9N3O3/c18-12(9-5-7-15-8-6-9)16-17-13(19)10-3-1-2-4-11(10)14(17)20/h1-8H,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVDRNFXMKIJOMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)NC(=O)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

27.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24825910 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-(1,3-dioxoisoindolin-2-yl)pyridine-4-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-methoxyphenyl)-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]propanamide](/img/structure/B5879583.png)

![2-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B5879588.png)

![2-{3-[2-cyano-2-(4-nitrophenyl)vinyl]phenoxy}acetamide](/img/structure/B5879601.png)

![1-{[(4-chlorobenzyl)thio]acetyl}piperidine](/img/structure/B5879608.png)

![6-{[4-(tert-butylamino)-6-(methylthio)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol](/img/structure/B5879620.png)

![N-hexyl-2-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B5879623.png)

![N-[3-(3-methylphenoxy)-5-nitrophenyl]acetamide](/img/structure/B5879631.png)

![N-cyclohexyl-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B5879691.png)

![5-(4-pyridinyl)-3-[2-(4-pyridinyl)ethyl]-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B5879693.png)